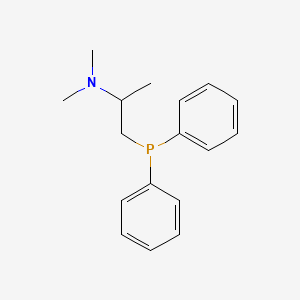

N,N-Dimethyl-1-(diphenylphosphino)-2-propanamine

Übersicht

Beschreibung

“N,N-Dimethyl-1-(diphenylphosphino)-2-propanamine” is a ligand used in the enantioselective vinylation of aldehydes . It is suitable for asymmetric synthesis, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, Buchwald-Hartwig cross coupling reaction and Heck reaction .

Molecular Structure Analysis

The molecular formula of “N,N-Dimethyl-1-(diphenylphosphino)-2-propanamine” is C26H28FeNP . The SMILES string representation is [Fe]. [CH]1 [CH] [CH] [C] ( [CH]1)P (c2ccccc2)c3ccccc3.C [ [email\u00A0protected] @H] ( [C]4 [CH] [CH] [CH] [C]4P (c5ccccc5)c6ccccc6)N ©C .Chemical Reactions Analysis

“N,N-Dimethyl-1-(diphenylphosphino)-2-propanamine” is used as a ligand in various coupling reactions such as Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, Buchwald-Hartwig cross coupling, and Heck reactions . The exact chemical reactions involving this compound are not specified in the search results.Physical And Chemical Properties Analysis

“N,N-Dimethyl-1-(diphenylphosphino)-2-propanamine” is a solid at 20 degrees Celsius . It has a melting point of 141-145 degrees Celsius . The optical activity is [α]20/D -330 to -380 deg (C=1.6, EtOH) .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Metal Complexes

1-(Diphenylphosphanyl)-N,N-dimethylpropan-2-amine serves as a bidentate ligand in coordination chemistry. It readily forms complexes with transition metals. These metal complexes play a crucial role in various catalytic processes and synthetic transformations. Researchers have explored its coordination behavior with different metal ions, leading to the development of novel catalysts and materials .

Metal-Catalyzed Allylic Alkylation

The compound participates in metal-catalyzed allylic alkylation reactions . By coordinating to a metal center, it enhances the reactivity of allylic substrates, facilitating the formation of new carbon-carbon bonds. This application has implications in organic synthesis and the construction of complex molecules .

Decarboxylation of Allylic Esters

Researchers have employed 1-(Diphenylphosphanyl)-N,N-dimethylpropan-2-amine in the decarboxylation of allylic esters . The compound’s coordination with metal catalysts promotes efficient decarboxylation reactions, enabling the conversion of carboxylic acids into valuable products .

1,3-Diene Synthesis

The compound finds use in 1,3-diene synthesis . Its involvement in cycloaddition reactions allows for the construction of diene moieties, which are essential building blocks in organic chemistry. These dienes serve as precursors for various functionalized compounds .

Carbonylation Reactions

1-(Diphenylphosphanyl)-N,N-dimethylpropan-2-amine has been investigated in carbonylation reactions . These reactions involve the incorporation of carbon monoxide (CO) into organic substrates. The compound’s coordination with metal catalysts facilitates carbonylation processes, leading to the formation of carbonyl-containing compounds .

Preparation of Bis(dicyclohexylphosphino)ethane

Lastly, this compound plays a role in the synthesis of bis(dicyclohexylphosphino)ethane . By hydrogenating 1-(Diphenylphosphanyl)-N,N-dimethylpropan-2-amine, researchers can obtain this valuable ligand. Bis(dicyclohexylphosphino)ethane is widely used in coordination chemistry and catalysis .

Safety and Hazards

“N,N-Dimethyl-1-(diphenylphosphino)-2-propanamine” is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautions include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .

Wirkmechanismus

Target of Action

The primary targets of 1-(Diphenylphosphanyl)-N,N-dimethylpropan-2-amine are metal ions in various biochemical reactions . This compound, similar to 1,1’-Bis(diphenylphosphino)ferrocene (dppf), is an organophosphorus compound commonly used as a ligand in homogeneous catalysis . It forms complexes with metal ions, facilitating their participation in various reactions .

Mode of Action

The compound interacts with its targets by forming coordination bonds with metal ions . This interaction alters the electronic environment of the metal ion, enabling it to participate in various catalytic reactions . The compound’s phosphine groups provide electron density to the metal ion, enhancing its reactivity .

Biochemical Pathways

Similar compounds like dppf are known to play a role in various catalytic processes . These processes can involve a wide range of reactions, from carbon-carbon bond formation to hydrogenation reactions . The compound’s role in these reactions can have downstream effects on various biochemical pathways.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect its ability to form complexes with metal ions and its overall stability . Additionally, the compound’s efficacy can be influenced by the concentration of its target metal ions in the environment.

Eigenschaften

IUPAC Name |

1-diphenylphosphanyl-N,N-dimethylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22NP/c1-15(18(2)3)14-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEBDCWURVZJOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-1-(diphenylphosphino)-2-propanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

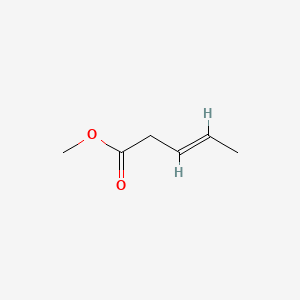

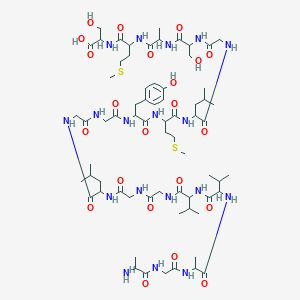

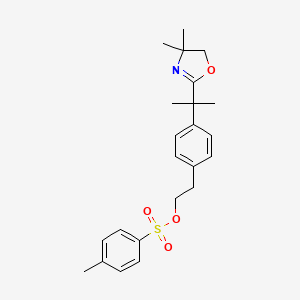

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![pyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B3028418.png)